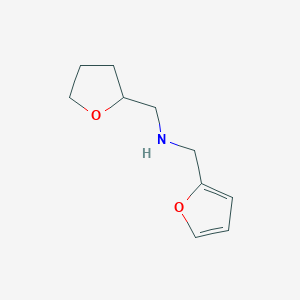

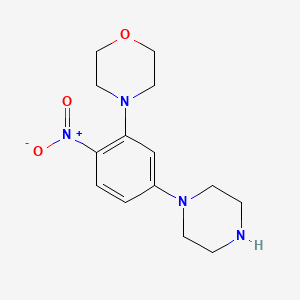

呋喃-2-基甲基-(四氢呋喃-2-基甲基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds containing the furan-2-ylmethyl moiety has been explored in various contexts. In one study, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine was investigated, leading to the formation of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and by-products. Notably, the use of pyridine as a solvent resulted in a diastereoselective reaction, producing only the trans isomer. Subsequent transformations of the carboxylic acid group yielded new tetrahydroisoquinolinones with pharmacological interest . Another approach involved the enantioselective synthesis of furan-2-yl amines and amino acids, where the key step was the oxazaborolidine-catalyzed reduction of O-benzyl furan-2-yl ketone oximes, leading to chiral amines. The chirality was controlled by selecting the appropriate geometrical isomer of the oxime, and further oxidation of the furan ring provided amino acids .

Molecular Structure Analysis

The molecular structures of furan-containing compounds have been characterized using various analytical techniques. For instance, a series of cyanoacrylates containing furan or tetrahydrofuran moieties were synthesized and characterized by 1H NMR, elemental analysis, and single-crystal X-ray diffraction analysis. These studies provided detailed insights into the molecular configurations and the spatial arrangement of atoms within the compounds .

Chemical Reactions Analysis

Furan-2-ylmethyl derivatives participate in a range of chemical reactions. The formation of furfuryl-pyrroles, which exhibit diverse organoleptic properties, has been attributed to furfuryl-amine. The study demonstrated that furfuryl-amine is formed from ribose through nitrogen atom transfer from amino acids, followed by a series of reactions including decarboxylation, isomerization, and hydrolysis. Isotope labeling studies further elucidated the mechanism, revealing the formation of furfuryl-pyrrole derivatives through interactions involving furfuryl-amine and 3-deoxyribosone .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives are influenced by their molecular structure. Cyanoacrylates containing tetrahydrofuran moieties, for example, exhibited higher herbicidal activities against dicotyledonous weeds compared to their furan analogues. These compounds also displayed interesting plant growth regulatory activities, with some stimulating radicle growth and others having an inhibitory effect. Additionally, these cyanoacrylates showed fungicidal activities, highlighting the diverse biological activities that can be associated with furan-2-ylmethyl derivatives .

科学研究应用

生物活性与化合物合成

- N-(呋喃-2-基甲基)-1H-四唑-5-胺的新型衍生物表现出显着的抗菌和抗分枝杆菌活性,并且它们对正常细胞系无细胞毒性,表明具有进一步药理学开发的潜力 (Szulczyk 等人,2021 年)。

酰胺和酯的合成

- 开发了一种在微波辅助条件下合成含有呋喃环的酯和酰胺衍生物的新方法,突出了该化合物在创建多样化分子结构中的作用 (Janczewski 等人,2021 年)。

对映选择性合成

- 对映选择性地合成了呋喃-2-基胺和氨基酸,证明了该化合物在生产手性胺中的用途,手性胺在各种化学合成工艺中很有价值 (Demir 等人,2003 年)。

杂环转化

- 研究了呋喃酮衍生物转化为恶唑酮和嘧啶酮杂环的过程,展示了该化合物在合成复杂分子结构中的多功能性 (Hashem 等人,2017 年)。

功能化吡啶酮的合成

- 开发了一种合成高度共轭化功能化 2-吡啶酮的方法,强调了该化合物在创建具有过滤短波辐射的潜在用途的材料中的应用 (Yang 等人,2021 年)。

属性

IUPAC Name |

N-(furan-2-ylmethyl)-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1,3,5,10-11H,2,4,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUIUZNTUGNFOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378169 |

Source

|

| Record name | Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | |

CAS RN |

346704-24-3 |

Source

|

| Record name | N-[(Tetrahydro-2-furanyl)methyl]-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346704-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan-2-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7,7-Trimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303587.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)

![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

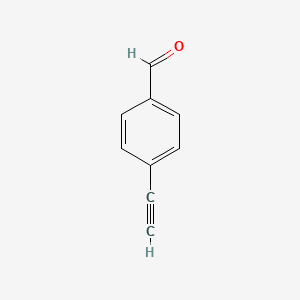

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)